molecular formula C18H14Cl2N2O2 B14862917 1-(2,5-Dichlorobenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylic acid

1-(2,5-Dichlorobenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B14862917
M. Wt: 361.2 g/mol
InChI Key: JJQZKRWCQAYWEJ-UHFFFAOYSA-N
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Description

1-(2,5-Dichlorobenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dichlorobenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dichlorobenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Mechanism of Action

The mechanism of action of 1-(2,5-Dichlorobenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Dichlorobenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylic acid
  • 1-(2,6-Dichlorobenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylic acid
  • 1-(2,5-Dichlorobenzyl)-3-m-tolyl-1H-pyrazole-5-carboxylic acid

Uniqueness

1-(2,5-Dichlorobenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern on the benzyl and pyrazole rings, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C18H14Cl2N2O2

Molecular Weight

361.2 g/mol

IUPAC Name

2-[(2,5-dichlorophenyl)methyl]-5-(4-methylphenyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C18H14Cl2N2O2/c1-11-2-4-12(5-3-11)16-9-17(18(23)24)22(21-16)10-13-8-14(19)6-7-15(13)20/h2-9H,10H2,1H3,(H,23,24)

InChI Key

JJQZKRWCQAYWEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)CC3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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